Comparative CCR5 Antagonism Potency: Ethyl 2-cyano-2-(hydroxyamino)acetate vs. Clinical-Stage Comparator Maraviroc
Ethyl 2-cyano-2-(hydroxyamino)acetate exhibits weak antagonist activity at the human CCR5 receptor, with an IC50 of 1.86 × 10^6 nM (1.86 mM) [1]. This potency is approximately 234,000-fold weaker than that of the clinical CCR5 antagonist Maraviroc, which has an IC50 of 7.94 nM [2].
| Evidence Dimension | Inhibition of CCR5-mediated cell-cell fusion (antagonism) |
|---|---|
| Target Compound Data | IC50 = 1.86 × 10^6 nM (1.86 mM) |
| Comparator Or Baseline | Maraviroc: IC50 = 7.94 nM |
| Quantified Difference | ~234,000-fold lower potency for the target compound |
| Conditions | Target compound assessed via inhibition of HIV-1 gp120-induced fusion in a cell-cell fusion assay [1]; Maraviroc assessed via radioligand binding competition and functional calcium mobilization assays in human CCR5-expressing cells [2]. |
Why This Matters
This profound difference in potency confirms the target compound's utility as a non-potent tool compound or intermediate, not a drug lead, guiding proper procurement for early-stage target validation or synthetic chemistry applications.
- [1] BindingDB. (n.d.). BDBM50350040 (CHEMBL1813445): Antagonist activity against human CCR5 receptor assessed as inhibition of HIV1 gp120-induced cell-cell fusion. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350040 View Source
- [2] Guide to Pharmacology. (n.d.). Maraviroc ligand activity: CCR5 in Human. Retrieved from https://www.guidetomalariapharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=806 View Source
